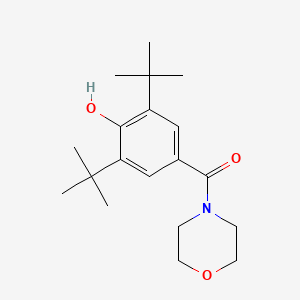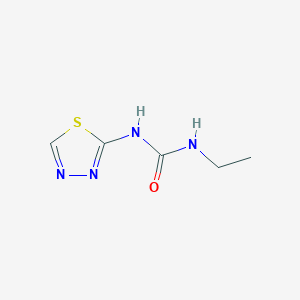
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of an ethenyl group, a methylbenzene sulfonyl group, and a dihydroimidazolium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction, often using acetylene or its derivatives.
Quaternization: The final step involves the quaternization of the imidazole ring with an alkyl halide, such as methyl chloride, to form the imidazolium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethenyl group can participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazole: Lacks the chloride ion, which can affect its solubility and reactivity.
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-imidazolium chloride: Lacks the dihydro component, which can influence its stability and reactivity.
Uniqueness
1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl group allows for further functionalization, while the sulfonyl group provides strong electron-withdrawing effects, enhancing its reactivity in various chemical reactions.
Propiedades
Número CAS |
62981-29-7 |
|---|---|
Fórmula molecular |
C12H15ClN2O2S |
Peso molecular |
286.78 g/mol |
Nombre IUPAC |
1-ethenyl-3-(4-methylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-3-13-8-9-14(10-13)17(15,16)12-6-4-11(2)5-7-12;/h3-9H,1,10H2,2H3;1H |
Clave InChI |
SBBMXJIROHYHCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C[NH+](C=C2)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)




![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)





